5-(4-Tert-butylphenyl)furan-2-carboxylic acid
CAS No.: 115933-44-3
Cat. No.: VC6271583
Molecular Formula: C15H16O3
Molecular Weight: 244.29
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 115933-44-3 |
|---|---|
| Molecular Formula | C15H16O3 |
| Molecular Weight | 244.29 |
| IUPAC Name | 5-(4-tert-butylphenyl)furan-2-carboxylic acid |
| Standard InChI | InChI=1S/C15H16O3/c1-15(2,3)11-6-4-10(5-7-11)12-8-9-13(18-12)14(16)17/h4-9H,1-3H3,(H,16,17) |
| Standard InChI Key | ZNNNCGUYJYUOCV-UHFFFAOYSA-N |
| SMILES | CC(C)(C)C1=CC=C(C=C1)C2=CC=C(O2)C(=O)O |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
5-(4-Tert-butylphenyl)furan-2-carboxylic acid (IUPAC name: 5-[4-(tert-butyl)phenyl]furan-2-carboxylic acid) features a furan ring system with two distinct substituents:
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A carboxylic acid group (-COOH) at the 2-position, enabling hydrogen bonding and ionic interactions.
-
A 4-tert-butylphenyl group at the 5-position, contributing steric bulk and enhancing lipophilicity.
The tert-butyl group (C(CH₃)₃) on the phenyl ring increases molecular stability by reducing rotational freedom and steric hindrance, while the phenyl-furan linkage introduces π-conjugation, potentially influencing electronic properties.
Table 1: Key Molecular Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₅H₁₆O₃ |
| Molecular Weight | 244.29 g/mol |
| Canonical SMILES | CC(C)(C)C1=CC=C(C=C1)C2=CC=C(O2)C(=O)O |
| Topological Polar Surface | 66.4 Ų |
| Hydrogen Bond Donors | 1 (COOH group) |
Synthesis and Production
Synthetic Routes
The synthesis of 5-(4-tert-butylphenyl)furan-2-carboxylic acid typically involves multi-step protocols, leveraging classical organic reactions:
Friedel-Crafts Alkylation
| Method | Yield (%) | Advantages | Limitations |
|---|---|---|---|
| Friedel-Crafts + Coupling | 65–75 | Scalable, uses commercial reagents | Requires inert conditions |
| Direct Carboxylation | 50–60 | Fewer steps | Low functional group tolerance |
Physicochemical Properties
Solubility and Stability
The compound exhibits limited aqueous solubility (0.12 mg/mL at 25°C) due to its hydrophobic tert-butylphenyl group but demonstrates stability under acidic and neutral conditions. Degradation occurs above 200°C, with decarboxylation observed under strong basic conditions.
Spectroscopic Characterization
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IR Spectroscopy: Strong absorption at 1680 cm⁻¹ (C=O stretch) and 2500–3300 cm⁻¹ (O-H stretch of COOH).
-
NMR (¹H): Key signals include δ 1.35 ppm (s, 9H, tert-butyl), δ 6.85 ppm (d, furan H-3), and δ 7.45 ppm (m, phenyl protons) .
Biological Activity and Mechanisms
Antimicrobial Properties
In vitro studies against Staphylococcus aureus and Escherichia coli reveal moderate antimicrobial activity, with minimum inhibitory concentrations (MIC) of 32 µg/mL and 64 µg/mL, respectively. The mechanism involves disruption of bacterial membrane integrity via hydrophobic interactions with lipid bilayers.
Table 3: Comparative Biological Activity
| Compound | MIC (µg/mL) | IC₅₀ (µM) |
|---|---|---|
| 5-(4-Tert-butylphenyl)furan-2-COOH | 32 (S. aureus) | 45 (MCF-7) |
| Furan-2-carboxylic acid | >128 | >100 |
| 4-Tert-butylbenzoic acid | 64 | 80 |
Industrial and Research Applications
Polymer Stabilizers
The tert-butylphenyl group enhances UV stability in polyolefins, making the compound a candidate for polymer additives. Patent data highlight its use in ethylene-propylene copolymers to prevent oxidative degradation .
Drug Development
As a pharmacophore, the carboxylic acid group facilitates binding to enzymatic active sites. Derivatives are under investigation as non-steroidal anti-inflammatory agents (NSAIDs) targeting cyclooxygenase-2 (COX-2).
Challenges and Future Directions
Current limitations include poor bioavailability and metabolic instability. Structural modifications, such as ester prodrugs or nanoformulations, are being explored to improve pharmacokinetics. Further studies are needed to elucidate in vivo efficacy and toxicity profiles.
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